8-fluoro-3-(3-methoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one

Medicinal Chemistry Structure-Activity Relationship Molecular Recognition

This 8-fluoro-3-(3-methoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one (CAS 1031606-23-1) is a meta‑methoxy‑substituted pyrimido[5,4-b]indol-4-one that fills a critical SAR gap between ortho‑methoxy isomer 376373-87-4 and the unsubstituted core. Its unique electrostatic profile and hydrogen‑bond geometry enable selective exploration of kinase, PDE, HBV core protein, and α1‑adrenoceptor targets. Commercially available at milligram scale, this compound accelerates hit‑to‑lead programs by eliminating custom synthesis lead times. Ideal for radioligand displacement, NF‑κB reporter, and HBV replication assays.

Molecular Formula C18H14FN3O2
Molecular Weight 323.327
CAS No. 1031606-23-1
Cat. No. B2448996
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-fluoro-3-(3-methoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one
CAS1031606-23-1
Molecular FormulaC18H14FN3O2
Molecular Weight323.327
Structural Identifiers
SMILESCOC1=CC=CC(=C1)CN2C=NC3=C(C2=O)NC4=C3C=C(C=C4)F
InChIInChI=1S/C18H14FN3O2/c1-24-13-4-2-3-11(7-13)9-22-10-20-16-14-8-12(19)5-6-15(14)21-17(16)18(22)23/h2-8,10,21H,9H2,1H3
InChIKeyZVPAZZSTURTSCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-Fluoro-3-(3-methoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one (CAS 1031606-23-1): Procurement-Grade Physicochemical and Structural Profile


8-Fluoro-3-(3-methoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one (CAS 1031606-23-1) is a fluorinated pyrimido[5,4-b]indol-4-one derivative with the molecular formula C18H14FN3O2 and a molecular weight of 323.3 g/mol [1]. The compound belongs to the pyrimido[5,4-b]indole class, a tricyclic scaffold recognized for its presence in bioactive molecules targeting kinases, phosphodiesterases, and viral proteins [2]. Its computed physicochemical properties include an XLogP3 of 2.9, a topological polar surface area (TPSA) of 57.7 Ų, one hydrogen bond donor, and four hydrogen bond acceptors, positioning it within drug-like chemical space [1]. The compound is commercially available from screening compound suppliers (e.g., Life Chemicals, catalog F6548-0369) at milligram scale with defined purity, making it accessible for preclinical hit identification and SAR expansion programs [3].

Why 8-Fluoro-3-(3-methoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one Cannot Be Replaced by Its Positional Isomers or Unsubstituted Core Analogs


Substituting this compound with a closely related analog—such as the ortho-methoxy positional isomer (CAS 376373-87-4) or the unsubstituted 8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one core—introduces quantifiable differences in molecular shape, electronic distribution, and recognition by biological targets. The meta-methoxy substitution on the N3-benzyl group alters the spatial orientation of the methoxy oxygen lone pairs and the overall molecular electrostatic potential compared to ortho or para isomers, which can shift hydrogen-bonding geometry and π-stacking interactions within a target binding pocket [1]. Within the pyrimido[5,4-b]indole class, even minor substituent changes have been shown to redirect selectivity between kinase isoforms, phosphodiesterase subtypes, and viral targets, as demonstrated by structure-activity relationship (SAR) studies on 8-fluoro-substituted pyrimido[5,4-b]indoles with differing N3/N5 substitution patterns [2]. The following quantitative evidence section details the specific, measurable parameters that differentiate this compound from its closest structural neighbors.

Quantitative Differentiation Evidence for 8-Fluoro-3-(3-methoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one Versus Closest Analogs


Meta-Methoxy vs. Ortho-Methoxy Positional Isomer: Computed Electrostatic and Steric Differentiation

The meta-methoxy substitution on the N3-benzyl group of the target compound produces a different electrostatic potential surface and steric profile compared to the ortho-methoxy positional isomer (CAS 376373-87-4). The meta configuration places the methoxy oxygen farther from the pyrimidoindole core, reducing intramolecular steric clash with the C4 carbonyl and altering the accessible conformational space of the benzyl side chain [1]. While both isomers share the same molecular formula (C18H14FN3O2) and molecular weight (323.3 g/mol), their computed topological polar surface areas (TPSA) are identical at 57.7 Ų; however, the three-dimensional shape diversity—quantified by the distinct InChI Keys (ZVPAZZSTURTSCF-UHFFFAOYSA-N for meta vs. a different InChI Key for ortho)—results in differential recognition by protein binding pockets as evidenced by molecular docking studies of related 8-fluoro-pyrimido[5,4-b]indole analogs, where the methoxy position altered docking scores by >0.5 kcal/mol against the HBV core protein [2].

Medicinal Chemistry Structure-Activity Relationship Molecular Recognition

8-Fluoro Substitution: Metabolic Stability Advantage Over Non-Fluorinated Core Analogs

The 8-fluoro substituent on the indole ring of the target compound introduces a metabolic block at a position susceptible to cytochrome P450-mediated oxidation in non-fluorinated pyrimido[5,4-b]indol-4-ones. The C-F bond (bond dissociation energy ~116 kcal/mol vs. ~99 kcal/mol for C-H) resists oxidative metabolism, a well-established principle in medicinal chemistry that has been validated across indole-containing scaffolds [1]. In the pyrimido[5,4-b]indole class, the 8-fluoro modification has been explicitly incorporated into lead optimization programs to improve metabolic half-life, as seen in the HBV inhibitor series where 8-fluoro analogs demonstrated enhanced in vitro stability compared to their 8-H counterparts [2]. The target compound's fluorine atom also serves as a weak hydrogen bond acceptor, potentially engaging in orthogonal C-F···H-N interactions with target proteins that are absent in the non-fluorinated core (8-H-pyrimido[5,4-b]indol-4-one).

Drug Metabolism Pharmacokinetics Halogen Bonding

N3-Benzyl vs. N3-Unsubstituted Core: Lipophilicity and Target Engagement Potential

The presence of the 3-methoxybenzyl substituent at the N3 position differentiates the target compound from the minimally substituted 8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one core (CAS 331443-90-4). The N3 substituent increases the computed XLogP3 from approximately 1.2 (estimated for the unsubstituted core, C10H6FN3O, MW 203.17) to 2.9 for the target compound, reflecting a significant increase in lipophilicity that enhances membrane permeability and hydrophobic protein-ligand interactions [1]. This 1.7 log unit increase corresponds to an approximately 50-fold increase in calculated octanol-water partition coefficient, which can be critical for engaging intracellular targets or crossing the blood-brain barrier. The methoxy group on the benzyl ring further provides a hydrogen bond acceptor site (total HBA count of 4 vs. 3 for the unsubstituted core), enabling additional directional interactions with target proteins [1].

Lipophilicity Protein Binding Drug Design

Pyrimido[5,4-b]indole vs. Pyrimido[4,5-b]indole Isomer: Scaffold Topology Dictates Biological Target Space

The pyrimido[5,4-b]indole scaffold of the target compound is the less common isomer of the pyrimidoindole ring system, with pyrimido[4,5-b]indoles being more prevalent in pharmacologically active molecules [1]. This topological difference—the nitrogen atom positions within the fused tricyclic system—creates distinct hydrogen bond donor/acceptor arrangements and π-electron distributions that result in differential recognition by biological targets. Specifically, pyrimido[5,4-b]indoles have been identified as ligands for α1-adrenoceptor subtypes [2], Toll-like receptor signaling modulators [3], and HBV core protein inhibitors [4], whereas pyrimido[4,5-b]indoles are predominantly associated with kinase inhibition (e.g., tyrosine kinase and thymidylate synthase) [5]. The [5,4-b] isomer's unique geometry places the N5-H donor and C4 carbonyl acceptor in a spatial arrangement that mimics the guanidine moiety of arginine, enabling recognition by protein-protein interaction interfaces that are inaccessible to the [4,5-b] isomer.

Scaffold Hopping Kinase Inhibition Chemotype Differentiation

Commercial Availability and Purity: Defined Procurement Pathway vs. Custom Synthesis Requirements for Unsubstituted Analogs

The target compound is listed as a stock compound by Life Chemicals (catalog F6548-0369) with a defined price ($54.00 for 1 mg as of 2023) and immediate availability [1]. In contrast, closely related 5-substituted analogs (e.g., 8-fluoro-3-(3-methoxybenzyl)-5-(2-methylbenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one, AKSci HTS050498) and the unsubstituted N3 core require custom synthesis or are available only as part of larger screening libraries with minimum order quantities . The availability of the target compound as a discrete, off-the-shelf item with a unique catalog identifier (F6548-0369, AKOS001772415) ensures lot-to-lot traceability and enables rapid follow-up studies on hits identified from preliminary screens, avoiding the 4-8 week lead time typical of custom synthesis for analogs.

Chemical Procurement Screening Library Hit Triage

Optimal Research and Procurement Scenarios for 8-Fluoro-3-(3-methoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one


Antiviral Drug Discovery: HBV Core Protein Inhibitor Lead Optimization

The target compound serves as a direct structural analog of the reported HBV inhibitor 8-fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one, which demonstrated molecular docking-based binding to the HBV core protein [1]. By substituting the 5-(4-fluorobenzyl) group with a free N5-H and shifting the methoxy from ortho to meta on the N3-benzyl, the target compound explores a distinct SAR vector. This enables researchers to probe whether N5 substitution is required for HBV inhibition or if the N3-meta-methoxybenzyl group alone, in combination with the 8-fluoro substituent, can maintain or improve target engagement. The compound's commercial availability as a discrete stock item facilitates rapid in vitro testing in HBV replication assays (e.g., HepG2.2.15 cells) without the lead time of custom synthesis.

Kinase Selectivity Profiling: Differentiating Pyrimidoindole Scaffold Space

The pyrimido[5,4-b]indole scaffold is structurally distinct from the more common pyrimido[4,5-b]indole kinase inhibitor chemotype, as evidenced by the differential biological target engagement profiles documented in peer-reviewed literature [2]. The target compound, with its N3-meta-methoxybenzyl and 8-fluoro substitution, is suitable for inclusion in kinase selectivity panels to identify novel kinase targets that are not addressed by [4,5-b] isomers. The compound's computed XLogP3 of 2.9 and TPSA of 57.7 Ų place it within the property space typically associated with oral bioavailability, supporting its use in cell-based kinase inhibition assays [3].

GPCR Ligand Screening: α1-Adrenoceptor and Related Subtype Profiling

Pyrimido[5,4-b]indoles have been validated as ligands for α1-adrenoceptor subtypes, with specific substitution patterns directing subtype selectivity [4]. The target compound's 8-fluoro and 3-meta-methoxybenzyl substitution pattern represents a previously unexplored combination within this pharmacophore space. Its procurement for radioligand displacement assays against α1A, α1B, and α1D adrenoceptor subtypes can generate novel SAR data and potentially identify subtype-selective tool compounds. The structural differentiation of the meta-methoxy isomer from the ortho and para isomers (as discussed in Section 3) is particularly relevant for mapping the steric and electronic requirements of the receptor binding pocket.

NF-κB Pathway Modulation: Immuno-Oncology Research

Biologically active pyrimido[5,4-b]indoles have been identified as compounds that prolong NF-κB activation without intrinsic agonistic activity, a mechanism relevant to immune modulation and anti-tumor immunity [5]. The target compound, with its N3-meta-methoxybenzyl group, offers a distinct substitution vector from the published NF-κB-modulating pyrimido[5,4-b]indoles (which typically bear N4-amino substitutions). Screening this compound in NF-κB reporter gene assays (e.g., RAW 264.7 or THP-1 Lucia™ cells) can expand the SAR understanding of this scaffold class and potentially identify hits with improved selectivity or potency.

Quote Request

Request a Quote for 8-fluoro-3-(3-methoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.